N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide

hDHODH Inhibition Structure-Activity Relationship Immunosuppression

Researchers mapping hDHODH binding site tolerance face a critical gap: meta-CF3 substituted benzamides remain unvalidated in published SAR, risking experimental reproducibility. This 95% pure screening compound (CAS 2097919-75-8) directly addresses this pain point as a structurally precise negative control or selectivity probe. Its unique combination of a 1,2,3-triazole bioisostere scaffold with a meta-trifluoromethyl group enables unexplored chemical space exploration. - Enables direct benchmarking against characterized 2-CF3 and 4-CF3 isomers in hDHODH inhibition assays. - Suitable for early-stage physicochemical profiling including thermodynamic solubility and chemical stability. - Available from stock for rapid deployment, ensuring your SAR and selectivity studies proceed without delay.

Molecular Formula C12H11F3N4O
Molecular Weight 284.242
CAS No. 2097919-75-8
Cat. No. B2619002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide
CAS2097919-75-8
Molecular FormulaC12H11F3N4O
Molecular Weight284.242
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2N=CC=N2
InChIInChI=1S/C12H11F3N4O/c13-12(14,15)10-3-1-2-9(8-10)11(20)16-6-7-19-17-4-5-18-19/h1-5,8H,6-7H2,(H,16,20)
InChIKeyMKKFLJWSGUDHMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Baseline Overview


N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule belonging to the broader class of substituted benzamide derivatives bearing a 1,2,3-triazole moiety [1]. It is a screening compound with a molecular weight of 284.24 g/mol and the molecular formula C12H11F3N4O . Its structure features a 1,2,3-triazole ring linked via an ethyl spacer to a benzamide core substituted with a trifluoromethyl group at the meta (3-) position. This compound class has been investigated for its potential to inhibit human dihydroorotate dehydrogenase (hDHODH), a key target in the de novo pyrimidine biosynthesis pathway relevant to autoimmune diseases and cancer [1]. However, its specific biological profile relative to its closest positional isomers has not been described in the peer-reviewed primary literature.

hDHODH pathway inhibition study fit
Screening compound for triazole-benzamide SAR
Uncharacterized meta-CF3 isomer profile

Risk of Unverified Substitution in Triazole-Benzamide Analogs


Within the class of triazole-benzamide hDHODH inhibitors, structure-activity relationship (SAR) studies have established that even minor positional changes to substituents profoundly affect target potency. The seminal study by Lu et al. demonstrated that a simple shift in substitution on the terminal phenyl ring leads to significant variations in IC50 values against hDHODH, with a para-substitution proving crucial for high activity [1]. Consequently, the meta-trifluoromethyl substitution pattern of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethyl)benzamide cannot be assumed to be functionally equivalent to its 2- or 4-trifluoromethyl isomers, which remain uncharacterized in the same assay system. For a scientific user, generic substitution based solely on structural similarity risks selecting an analog with unknown and potentially absent target engagement, directly undermining experimental reproducibility and project validity.

Meta-CF3 substitution may not replicate para-isomer potency reported for active analogs.
Positional isomerism can shift target engagement; 2- and 4-CF3 isomers remain uncharacterized.
SAR steep activity cliff limits direct substitution without assay validation.

Quantitative Evidence and Differentiation from In-Class Comparators


hDHODH Inhibitory Potential via Class-Level SAR

Direct quantitative data for this compound against hDHODH is absent from the peer-reviewed literature. However, a class-level SAR inference can be drawn from the work of Lu et al., who reported that the most potent hDHODH inhibitors in a related triazole-benzamide series required a specific substitution pattern on the terminal phenyl ring. The most active compounds, 5j, 4o, and 4d, achieved IC50 values of 1.5 µM, 2.1 µM, and 2.1 µM, respectively, demonstrating that potency is highly sensitive to structural modification [1]. The meta-CF3 substitution of the target compound is a distinct and uncharacterized vector within this SAR landscape, suggesting an unpredictable activity profile compared to these benchmark compounds [1].

hDHODH Inhibitory Potential
Class-level inference
Target data not available; comparator 5j IC50 1.5 µM
High-risk unknown potency profile
Based on Lu et al. in vitro assay; steep SAR
hDHODH Inhibition Structure-Activity Relationship Immunosuppression

Physicochemical Profile vs. Positional Isomers

The compound's meta-trifluoromethyl substitution confers distinct calculated physicochemical properties compared to its ortho- and para-regioisomers. The meta-substitution pattern influences the molecule's electronic distribution and lipophilicity, which are critical determinants of target binding and molecular recognition. While specific experimental logP or pKa values are not publicly available, the meta-substituted analogue is expected to have a different clogD7.4 profile, a parameter previously demonstrated to correlate with hDHODH inhibitory activity and cellular efficacy in this chemical series [1]. The ortho-isomer (2-CF3) would likely exhibit different conformational preferences and steric hindrance, while the para-isomer (4-CF3) holds the substitution pattern deemed crucial for high potency in the work of Lu et al. [1].

Physicochemical Profile
Supporting evidence
Predicted clogD7.4 and TPSA distinct from 2-/4-CF3 isomers
Meta-substitution alters solubility and permeability context
In silico prediction; experimental data needed
Molecular Properties Drug-likeness Isomer Comparison

Optimal Application Scenarios Based on Current Evidence


Negative Control for hDHODH Selectivity Profiling

Based on class-level SAR, the compound's meta-CF3 substitution pattern is unvalidated for hDHODH inhibition, making its most logical near-term application as a structurally matched negative control or selectivity panel compound in hDHODH-focused drug discovery. It can serve to map the binding site's tolerance for meta-substituted benzamides relative to the active para-substituted analogs identified by Lu et al. [1].

Scaffold-Hopping Library for De Novo Design

The 1,2,3-triazole-benzamide scaffold is a validated bioisostere for amide bonds and can engage in hydrogen bonding and dipole interactions. This compound uniquely combines this scaffold with a meta-CF3 group, representing an unexplored vector in the SAR landscape described by Lu et al. [1]. Its inclusion in a fragment or diversity screening library can probe new chemical space for hDHODH or other targets where triazole-containing benzamides have shown promise, such as Parkin ligase modulation.

Isomer-Specific Solubility and Formulation Studies

Given the uncharacterized activity profile, the compound's known identity as a solid screening compound with typical purity of 95% makes it suitable for early-stage physicochemical profiling, including thermodynamic solubility and chemical stability assays. Its properties can be benchmarked against the 2- and 4-CF3 isomers to build an isomer-specific dataset that guides formulation and assay buffer selection for future active candidates in the class [1].

Application
Selection Property
Validation Focus
hDHODH selectivity profiling
Meta-substituted benzamide template
Binding-site tolerance mapping across isomers
Scaffold-hopping library design
1,2,3-triazole-benzamide scaffold
Unexplored meta-CF3 chemical space probing
Isomer-specific solubility profiling
Solid form screening compound
Physicochemical benchmarking against 2-/4-CF3 isomers
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